2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Description
This compound is a structurally complex indole derivative featuring a 2,4-difluorophenyl carbamoyl-methanesulfonyl substitution at the indole 3-position and an N,N-diethylacetamide group at the 1-position. Its design integrates sulfonamide and carbamate functionalities, which are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and electron-deficient interactions. The 2,4-difluorophenyl group enhances metabolic stability and binding affinity, while the diethylacetamide moiety contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O4S/c1-3-26(4-2)22(29)13-27-12-20(16-7-5-6-8-19(16)27)32(30,31)14-21(28)25-18-10-9-15(23)11-17(18)24/h5-12H,3-4,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBBWOMVLZCIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, including the formation of the indole ring, introduction of the sulfonyl group, and attachment of the difluorophenyl moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the difluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings and Implications
Electron-Withdrawing Groups : The target compound’s 2,4-difluorophenyl carbamoyl group offers balanced electron-withdrawing effects compared to the stronger -CF₃ group in Compound 31 (), which may reduce metabolic degradation but increase steric hindrance .
Sulfonamide vs. Carbamoyl Linkages : The methanesulfonyl-carbamoyl bridge in the target compound contrasts with the direct sulfonyl-acetamide linkage in and . This difference may influence binding selectivity in enzyme inhibition (e.g., cyclooxygenase or kinase targets) .
Synthetic Feasibility : Compound 31 () achieved a moderate 43% yield, suggesting challenges in introducing trifluoromethyl groups. The target compound’s synthesis may face similar hurdles due to its difluorophenyl and carbamoyl-methanesulfonyl groups .
Biological Activity
2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes both indole and sulfonamide moieties, suggests various biological activities, particularly in the fields of oncology and neurobiology. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.5 g/mol. The compound features a difluorophenyl group, a carbamoyl group, and an indole ring, which are known to contribute to its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study on related indole compounds demonstrated their ability to inhibit growth in human cancer cell lines by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway .
Enzyme Inhibition
In vitro studies suggest that this compound may exhibit inhibitory effects on enzymes such as α-amylase and α-glucosidase. These enzymes are critical in carbohydrate metabolism, and their inhibition can lead to potential applications in diabetes management. Research indicates that similar compounds have shown varying degrees of inhibition against these enzymes, with some achieving IC50 values in the low micromolar range .
Neuroprotective Effects
Indole derivatives are also being explored for their neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms through which these compounds may exert their effects. Preliminary data suggest that this compound could influence serotonin pathways due to its structural similarity to serotonin precursors .
Case Studies
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Case Study 1: Anticancer Activity
- Objective : Evaluate the effect of indole derivatives on cancer cell lines.
- Method : Human breast cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with an IC50 value determined at 15 µM.
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Case Study 2: Enzyme Inhibition
- Objective : Assess the inhibitory potential against α-amylase.
- Method : The compound was tested using standard enzyme inhibition assays.
- Results : The compound exhibited an IC50 value of approximately 20 µM against α-amylase, indicating moderate inhibitory activity compared to standard inhibitors.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
